
rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-methyl (2R,3S)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate, trans (rac-MEPOC) is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a chiral compound, meaning it has two forms, or enantiomers, that are non-superimposable mirror images of each other. Rac-MEPOC is a derivative of morpholine, a heterocyclic compound that is used in the synthesis of many pharmaceuticals and other compounds. This compound has been studied for its ability to act as a catalyst in a variety of chemical reactions and its potential to be used as a drug in the treatment of certain diseases.
Mechanism of Action
Rac-MEPOC is believed to act as a catalyst in the synthesis of a variety of compounds. It is thought to act by forming a complex with the reactants, which then undergoes a chemical reaction to form the desired product. Rac-MEPOC is also believed to act as a chiral selector in the separation of enantiomers. This is thought to be due to its ability to form complexes with the enantiomers, which then can be separated based on their different affinities for the rac-MEPOC.
Biochemical and Physiological Effects
Rac-MEPOC has been studied for its potential biochemical and physiological effects. It has been studied for its potential to act as an antioxidant, which can help protect cells from damage caused by oxidative stress. It has also been studied for its potential to act as an anti-inflammatory agent, which can help reduce inflammation in the body. Rac-MEPOC has also been studied for its potential to act as an anti-cancer agent, which can help reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
Rac-MEPOC has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. It is also a relatively inexpensive compound, so it can be used in large quantities for experiments. However, rac-MEPOC does have some limitations for use in laboratory experiments. It is a chiral compound, so it can be difficult to separate the two enantiomers. It is also a relatively toxic compound, so it should be handled with care.
Future Directions
Rac-MEPOC has potential applications in a variety of scientific research areas. It could be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It could also be used as a drug in the treatment of certain diseases, such as cancer. Additionally, it could be used as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs. Finally, it could be studied for its potential biochemical and physiological effects, such as its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Synthesis Methods
Rac-MEPOC can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces rac-MEPOC as the major product. Other methods of synthesis include the reaction of 2-chloro-3-phenylmorpholine with ethyl chloroformate in the presence of a base such as sodium hydroxide, or the reaction of 2-chloro-3-phenylmorpholine with ethyl acetate in the presence of a base such as sodium hydroxide.
Scientific Research Applications
Rac-MEPOC has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential to be used as a drug in the treatment of certain diseases, such as cancer. Rac-MEPOC has also been studied for its ability to act as a chiral selector in the separation of enantiomers, which is important for the production of certain drugs.
properties
IUPAC Name |
methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-3-15-11(16)9-19-13(14(17)18-2)12(15)10-7-5-4-6-8-10/h4-8,12-13H,3,9H2,1-2H3/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVPNDKPOMPYDN-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3R)-4-ethyl-5-oxo-3-phenylmorpholine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

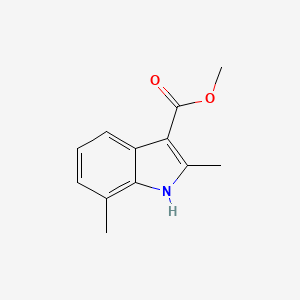
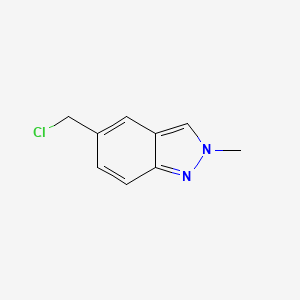
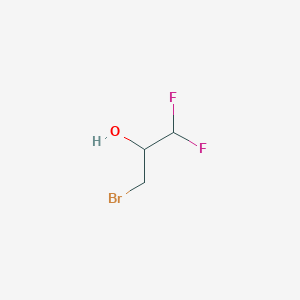
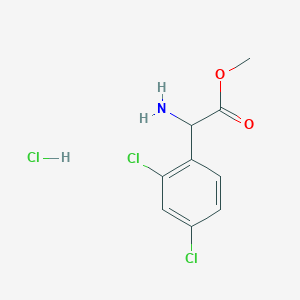
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
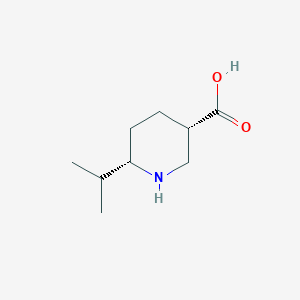
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
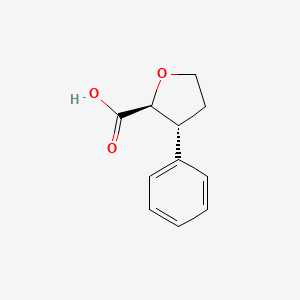
![7-(acetyloxy)-2,6-dimethyl-2H,4H,6H,8H-pyrazolo[3,4-f]indazol-3-yl acetate](/img/structure/B6601000.png)